An In-Depth Technical Guide to 2-(furan-2-yl)pyridine-4-carbonitrile
An In-Depth Technical Guide to 2-(furan-2-yl)pyridine-4-carbonitrile
CAS Number: 1235440-87-5
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(furan-2-yl)pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded resource for researchers, scientists, and drug development professionals. The guide covers a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, potential applications, and essential safety and handling information. The insights provided herein are intended to facilitate further research and application of this and related furanylpyridine scaffolds.
Introduction
Heterocyclic compounds containing pyridine and furan rings are prominent scaffolds in drug discovery and materials science due to their diverse biological activities and unique photophysical properties.[1] The fusion of these two aromatic systems, as seen in 2-(furan-2-yl)pyridine derivatives, offers a unique electronic and steric profile that can be exploited for targeted molecular design. The additional presence of a nitrile group at the 4-position of the pyridine ring introduces a key functional handle for further chemical modification and can contribute to the molecule's overall polarity and binding capabilities. This guide focuses on the specific isomer, 2-(furan-2-yl)pyridine-4-carbonitrile (CAS No. 1235440-87-5), providing a detailed examination of its chemical nature and potential utility.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(furan-2-yl)pyridine-4-carbonitrile is presented in the table below.
| Property | Value | Source |
| CAS Number | 1235440-87-5 | |
| Molecular Formula | C₁₀H₆N₂O | - |
| Molecular Weight | 170.17 g/mol | |
| Appearance | Predicted to be a solid at room temperature | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | - |
Proposed Synthesis
Proposed Synthetic Pathway: Suzuki Coupling
A logical synthetic strategy involves the palladium-catalyzed Suzuki cross-coupling of a halogenated pyridine derivative with a furanboronic acid or ester.
Caption: Proposed Suzuki coupling for the synthesis of 2-(furan-2-yl)pyridine-4-carbonitrile.
Step-by-Step Experimental Protocol (Proposed)
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Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-4-cyanopyridine (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Solvent and Base Addition: Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v) to the flask, followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 2.0 eq).
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Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(furan-2-yl)pyridine-4-carbonitrile.
Causality behind Experimental Choices:
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Palladium Catalyst: Palladium catalysts are highly effective in facilitating the cross-coupling of aryl halides with organoboron compounds. Pd(PPh₃)₄ is a common and robust choice for such transformations.[2]
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Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.
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Solvent System: A biphasic solvent system like toluene/ethanol/water is often used to ensure the solubility of both the organic reactants and the inorganic base.
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Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.
Predicted Spectroscopic and Analytical Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and furan rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 1H | Pyridine H6 |
| ~7.8 | Doublet | 1H | Pyridine H5 |
| ~7.7 | Doublet of doublets | 1H | Furan H5 |
| ~7.5 | Singlet | 1H | Pyridine H3 |
| ~7.3 | Doublet of doublets | 1H | Furan H3 |
| ~6.6 | Doublet of doublets | 1H | Furan H4 |
The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 | Pyridine C2 |
| ~152 | Pyridine C6 |
| ~145 | Furan C5 |
| ~144 | Furan C2 |
| ~125 | Pyridine C4 |
| ~122 | Pyridine C5 |
| ~118 | Pyridine C3 |
| ~116 | Cyano (C≡N) |
| ~113 | Furan C4 |
| ~110 | Furan C3 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretching |
| ~2230 | C≡N stretching (nitrile) |
| ~1600-1450 | Aromatic C=C and C=N stretching |
| ~1250 | C-O-C stretching (furan) |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 170.05 |
| [M+H]⁺ | 171.06 |
Potential Applications
While specific applications for 2-(furan-2-yl)pyridine-4-carbonitrile have not been extensively reported, the structural motifs present suggest potential utility in several areas, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
The pyridine and furan rings are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Furanylpyridine derivatives have been investigated for a range of biological activities.
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Anticancer Activity: Many pyridine and furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the overall planar structure can facilitate intercalation with DNA or binding to enzyme active sites.
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Antimicrobial and Antiviral Agents: The heterocyclic nature of the scaffold makes it a candidate for the development of new antimicrobial and antiviral drugs.
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Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a weak coordinating group, potentially interacting with key residues in enzyme active sites.
Caption: Potential medicinal chemistry applications of the 2-(furan-2-yl)pyridine-4-carbonitrile scaffold.
Materials Science
The conjugated π-system of 2-(furan-2-yl)pyridine-4-carbonitrile suggests potential applications in materials science.
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Organic Electronics: The electronic properties of the molecule could be exploited in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The furan and pyridine rings contribute to the electron-rich and electron-deficient character, respectively, which can be tuned for specific electronic applications.
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Luminescent Materials: The extended conjugation may impart fluorescent or phosphorescent properties, making it a candidate for use in sensors or imaging agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(furan-2-yl)pyridine-4-carbonitrile.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(furan-2-yl)pyridine-4-carbonitrile represents a promising heterocyclic scaffold with potential applications in both medicinal chemistry and materials science. While specific experimental data for this compound is currently limited, this guide provides a solid foundation for future research by proposing a viable synthetic route and predicting its key physicochemical and spectroscopic properties. The insights presented here are intended to catalyze further investigation into the synthesis, characterization, and application of this and related furanylpyridine derivatives, ultimately contributing to the advancement of new technologies and therapeutics.
References
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(i), 137-142.
- Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2023). Organic Letters.
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.).
- Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium C
- One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO. (n.d.). Semantic Scholar.
- 2-Fluoropyridine(372-48-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
- Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. (n.d.).
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1998).
- Charge-exchange mass spectra of thiophene, pyrrole and furan. (1971). Journal of the Chemical Society B: Physical Organic, 1585.
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2012). Tetrahedron Letters, 53(1), 135-138.
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023).
- FTIR spectra for the adsorption of 3-CNPy on V–Ti–O at different... (n.d.).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Pharmaceuticals, 14(10), 1047.
- Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. (2017). Journal of the American Chemical Society, 139(15), 5439-5447.
- ¹H NMR spectra of 2 (a) and 2/Py (2/pyr (1:2) (b), 2/pyr (1:6) (c),... (n.d.).
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). Molecules, 24(18), 3328.
- 3-Cyanopyridine(100-54-9)IR1. (n.d.). ChemicalBook.
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2014). Future Medicinal Chemistry, 6(4), 385-412.
- A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. (2011). Journal of Heterocyclic Chemistry, 48(4), 982-985.
- Heterocyclic Compounds: Pyrrole, Furan and Thiophene : Characters. (2024, September 26). YouTube.
- 2-Vinylpyridine(100-69-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. (2015). Organic & Biomolecular Chemistry, 13(3), 743-747.
- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2019).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- reaction of furan derivatives with ammonia. (n.d.). Tohoku University.
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2014). Future Medicinal Chemistry, 6(4), 385-412.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2022). Journal of the American Chemical Society, 144(1), 117-123.
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.).
- Palladium Cross-Coupling Reactions 1. An Introduction. (2020, April 30). YouTube.
- TRI(2-FURYL)PHOSPHINE(5518-52-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
